molecular formula C17H18ClN3O B5588435 1-(3-chlorobenzoyl)-4-(4-pyridinylmethyl)piperazine

1-(3-chlorobenzoyl)-4-(4-pyridinylmethyl)piperazine

Cat. No.: B5588435
M. Wt: 315.8 g/mol
InChI Key: WOMPQVFKCKXUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzoyl)-4-(4-pyridinylmethyl)piperazine is a useful research compound. Its molecular formula is C17H18ClN3O and its molecular weight is 315.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.1138399 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

The study by Romero et al. (1994) explores analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine, leading to the discovery of bis(heteroaryl)piperazines (BHAPs) as potent inhibitors of HIV-1 reverse transcriptase. These compounds, through structural modification, achieved significant enhancements in potency, highlighting the potential of piperazine derivatives in antiviral therapy development (Romero et al., 1994).

Adenosine A2a Receptor Antagonism

Vu et al. (2004) identified piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine as potent and selective adenosine A2a receptor antagonists. These compounds demonstrated oral activity in rodent models of Parkinson's disease, indicating the therapeutic potential of such derivatives in neurological disorders (Vu et al., 2004).

Metabolic Pathways and Bioactivation

Zhang et al. (2000) investigated the metabolism of 3-([4-(4-Chlorophenyl)piperazin-1-yl]-methyl)-1H-pyrrolo-2,3-beta-pyridine, identifying major metabolic pathways and the formation of a novel mercapturic acid adduct. This study provided insights into the metabolic stability and potential toxicological profiles of piperazine-based compounds (Zhang et al., 2000).

Peptide Carboxyl Group Derivatization

Qiao et al. (2011) used piperazine-based derivatives for the derivatization of carboxyl groups on peptides, enhancing signal detection in mass spectrometry analyses. This application is critical for proteome analysis and identifying peptides with low molecular weight and high pI values (Qiao et al., 2011).

Properties

IUPAC Name

(3-chlorophenyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-16-3-1-2-15(12-16)17(22)21-10-8-20(9-11-21)13-14-4-6-19-7-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMPQVFKCKXUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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